2-Bromo-3-(4-thiomorpholino)prop-1-ene
Overview
Description
2-Bromo-3-(4-thiomorpholino)prop-1-ene is a chemical compound with the molecular formula C₇H₁₂BrNS and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of a bromine atom, a thiomorpholine ring, and a propene group, making it a versatile building block in organic synthesis.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(4-thiomorpholino)prop-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom and thiomorpholine ring contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling proteins, leading to changes in downstream gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to changes in their activity. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-thiomorpholino)prop-1-ene typically involves the reaction of 3-bromo-1-propene with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-thiomorpholino)prop-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propene group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Major Products Formed
Nucleophilic Substitution: Various substituted thiomorpholine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Scientific Research Applications
2-Bromo-3-(4-thiomorpholino)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-thiomorpholino)prop-1-ene involves its interaction with various molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in nucleophilic substitution reactions, and its thiomorpholine ring can undergo oxidation or reduction, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(4-morpholino)prop-1-ene: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-Chloro-3-(4-thiomorpholino)prop-1-ene: Similar structure but with a chlorine atom instead of a bromine atom.
3-(4-Thiomorpholino)prop-1-ene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNS/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLDVGNYIEZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCSCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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